molecular formula C29H32N2O2 B2580334 3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2034291-19-3

3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2580334
CAS No.: 2034291-19-3
M. Wt: 440.587
InChI Key: SUUVJPBPZBWUCW-UHFFFAOYSA-N
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Description

The compound 3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one features a propan-1-one backbone substituted with a benzyloxy phenyl group and a pyrrolidine ring bearing a 3,4-dihydroisoquinoline moiety.

Properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-(3-phenylmethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O2/c32-29(14-13-23-9-6-12-28(19-23)33-22-24-7-2-1-3-8-24)31-18-16-27(21-31)30-17-15-25-10-4-5-11-26(25)20-30/h1-12,19,27H,13-18,20-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUVJPBPZBWUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCC4=CC(=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one generally involves multi-step organic synthesis. The primary starting materials may include a benzyloxybenzene derivative and a dihydroisoquinoline, which undergoes several intermediate steps including alkylation and cyclization reactions under controlled conditions such as temperature, pressure, and pH.

Industrial Production Methods: In industrial settings, the production of this compound would typically involve optimized reaction conditions for higher yield and purity. Automation and large-scale reactors are employed to maintain consistent reaction parameters. Continuous monitoring and purification techniques like chromatography or recrystallization ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound might undergo oxidation reactions at the benzyloxyphenyl or dihydroisoquinoline moieties, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: Reduction reactions could target the carbonyl group in the propanone backbone, potentially converting it to an alcohol.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

  • Reduction: Hydride donors like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products: The products from these reactions vary based on the functional groups targeted, but may include alcohols, quinones, and substituted derivatives.

Scientific Research Applications

This compound finds applications across multiple domains:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, potentially valuable in pharmaceutical research.

  • Biology: Investigated for its interactions with biological macromolecules, possibly serving as a ligand in biochemical assays.

  • Medicine: Explored for potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.

  • Industry: Utilized in the development of specialty chemicals and materials, contributing to advancements in polymer science or as a precursor in fine chemical synthesis.

Mechanism of Action

The exact mechanism by which 3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one exerts its effects depends on its application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways, leading to observable biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities with analogous compounds:

Compound Name/Identifier Key Structural Features Molecular Weight (Da) Notable Properties/Activities References
Target Compound Benzyloxy phenyl, dihydroisoquinoline-pyrrolidine, propan-1-one ~480 (intermediate) High synthetic yield (93% in Step 1)
3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one Planar benzofuropyrimidinone core 316.31 Crystallographically characterized
(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one Pyrrole ring, enone system, benzoyl group 406.47 Synthetic focus; no bioactivity reported
(E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one Thiazolidin ring, benzylidene amino group ~400–450 (estimated) Antimicrobial activity (MIC: 0.001 μg/mL)
3-[2-(Benzyloxy)phenyl]-1-(pyridin-2-yl)propan-1-one Pyridine instead of dihydroisoquinoline, benzyloxy phenyl 347.41 PSA = 39.19

Key Observations

Structural Flexibility vs. In contrast, the planar benzofuropyrimidinone () may favor rigid receptor interactions .

Functional Group Impact: The dihydroisoquinoline group in the target compound could improve metabolic stability compared to pyridine () or pyrrole () derivatives . Antimicrobial thiazolidin derivatives () highlight the importance of heterocyclic substituents for bioactivity, suggesting the target’s dihydroisoquinoline may confer unique pharmacological properties .

Synthetic Efficiency :

  • The target compound’s synthesis achieves high yields (93% in Step 1), outperforming some analogs (e.g., 48.9% yield in Step 4 of ) .

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